BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Chloro-4-
methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Compound Name:
nitropyridine

cat. No.: B1630776

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of
significant interest to the scientific community, particularly those engaged in pharmaceutical
and agrochemical research. Its strategic arrangement of chloro, methoxy, and nitro groups on a
pyridine scaffold makes it a versatile synthetic intermediate.[1][2][3] The pyridine ring, being
electron-deficient, is further activated by the potent electron-withdrawing nitro group, rendering
the C2 position, occupied by the chlorine atom, highly susceptible to nucleophilic attack. This
inherent reactivity is the cornerstone of its utility, enabling chemists to introduce a wide array of
functionalities and construct complex molecular architectures.[1] This guide serves as a
technical resource for researchers, providing a comprehensive overview of its molecular
characteristics, core reactivity principles, synthetic applications, and essential safety protocols.

Molecular Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-4-methoxy-3-nitropyridine are summarized below.
This data is critical for its identification, handling, and use in quantitative experimental design.
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Property Value Source(s)

2-chloro-4-methoxy-3-
IUPAC Name _ - PubChem([4]
nitropyridine

CAS Number 6980-09-2 ChemicalBook, PubChem[2][4]
Molecular Formula CeHsCIN20s3 ChemicalBook, PubChem[2][4]
Molecular Weight 188.57 g/mol ChemicalBook, PubChem[2][4]
Appearance White to off-white solid ChemicalBook][3]
Boiling Point 314.9 £ 37.0 °C (Predicted) ChemicalBook][3]
Density 1.445 g/cm3 (Predicted) ChemicalBook][3]

COC1=C(C(=NC=C1)Cl)--
SMILES PubChem[4]
INVALID-LINK--[O-]

SVXPNTNLKOJPTK-
InChl Key PubCheml[4]
UHFFFAOYSA-N

Molecular Structure and Representation

The structural arrangement of substituents on the pyridine ring is key to the molecule's
chemical behavior. The chlorine atom at the 2-position and the nitro group at the 3-position are
ortho to the ring nitrogen, while the methoxy group is at the 4-position.
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Caption: 2D structure of 2-Chloro-4-methoxy-3-nitropyridine.

Core Reactivity: The Principle of Nucleophilic
Aromatic Substitution (SNAr)

The primary synthetic value of 2-Chloro-4-methoxy-3-nitropyridine stems from its propensity

to undergo Nucleophilic Aromatic Substitution (SNAr). This reactivity is not merely a random
occurrence but a direct consequence of the electronic architecture of the molecule.

Causality Behind Reactivity:

e Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity
of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO2)
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group at the C3 position, which is a powerful electron-withdrawing group through both
inductive and resonance effects.

» Electrophilic Target: This strong electron withdrawal polarizes the ring, making the carbon
atoms, particularly those bearing a leaving group, highly electrophilic and susceptible to
attack.

o Stabilization of Intermediate: The SNAr mechanism proceeds via a two-step addition-
elimination pathway. The rate-determining step is the initial attack of a nucleophile on the C2
carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer
complex. The negative charge is effectively delocalized across the pyridine ring and,
crucially, onto the oxygen atoms of the nitro group, which stabilizes this transient species.

o Leaving Group Expulsion: In the second, faster step, aromaticity is restored by the expulsion
of the chloride ion, a good leaving group, yielding the final substituted product.

This predictable reactivity allows for the regioselective introduction of a wide variety of
nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

Application in Synthesis: A Representative Protocol
for Amination

The displacement of the C2 chlorine with an amine is a common and vital transformation in
drug discovery, enabling the construction of complex scaffolds. While a specific protocol for 2-
Chloro-4-methoxy-3-nitropyridine is not readily available, the following is a robust,
representative procedure based on established methods for structurally similar and
electronically analogous nitropyridines.[5]

Objective: To synthesize a 2-amino-4-methoxy-3-nitropyridine derivative via SNAr.
Materials:

e 2-Chloro-4-methoxy-3-nitropyridine (1.0 eq)

e Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)

¢ Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)
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» Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 -
2.0 eq)

o Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup
(N2 or Ar).

Experimental Protocol:

e Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-
Chloro-4-methoxy-3-nitropyridine (1.0 eq) and the anhydrous solvent (approx. 0.1-0.2 M
concentration).

» Reagent Addition: Add the amine (1.1 eq) to the stirred solution, followed by the dropwise
addition of the base (1.5 eq). The base acts as a scavenger for the HCI generated during the
reaction.

o Reaction Conditions: The reaction can often proceed at room temperature, but may require
heating (e.g., 60-100 °C) to achieve a reasonable rate, depending on the nucleophilicity of
the amine.

e Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the
starting material is observed.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the
mixture under reduced pressure to remove the solvent.

 Purification: Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water.
Wash the organic layer sequentially with water and brine. Dry the organic layer over
anhydrous sodium sulfate (NazSOa), filter, and concentrate the filtrate to yield the crude
product.

 Final Purification: The crude product can be further purified by column chromatography on
silica gel or by recrystallization to afford the pure 2-amino-4-methoxy-3-nitropyridine
derivative.
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o Characterization: Confirm the structure of the final product using *H NMR, 13C NMR, and
Mass Spectrometry.

Preparation

1. Dissolve Substrate
arrow in Anhydrous Solvent
(Inert Atmosphere)

Reaction

2. Add Amine (Nu:)
and Base (e.g., TEA)

;

3. Stir at RT or Heat
(e.g., 80°C)

:

4. Monitor by TLC/LC-MS

Reaction Complete

Work-up & Purification

5. Solvent Evaporation
& Aqueous Work-up

l

6. Column Chromatography
or Recrystallization

7. Pure Product
Characterization (NMR, MS)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Generalized workflow for SNAr amination reaction.

Safety and Handling

2-Chloro-4-methoxy-3-nitropyridine is a hazardous substance and must be handled with
appropriate precautions in a well-ventilated chemical fume hood.

o Hazard Classifications:

o

Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity,
Oral/Dermal/Inhalation).[4]

o

Causes skin irritation.[4]

(¢]

Causes serious eye irritation.[4]

[¢]

May cause respiratory irritation.[4]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Use a NIOSH-approved respirator if inhalation risk is high.

» Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool,
dry place, typically at 2-8°C.[3]

Conclusion

2-Chloro-4-methoxy-3-nitropyridine is a valuable and reactive building block in modern
organic synthesis. A thorough understanding of its physicochemical properties and the
electronic principles governing its reactivity—primarily Nucleophilic Aromatic Substitution—is
essential for its effective and safe utilization. Its ability to serve as a scaffold for the introduction
of diverse functional groups ensures its continued relevance in the development of novel
pharmaceuticals and agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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